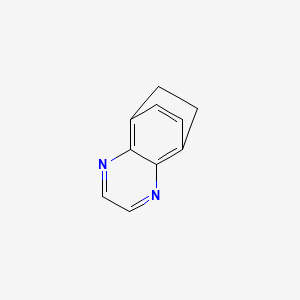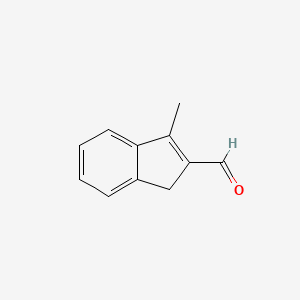
Benzaldehyde, m-chloro-, oxime, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, m-chloro-, oxime, (Z)-: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde, m-chloro-, oxime, (Z)- can be synthesized from m-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers, with the Z-isomer being the predominant product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, m-chloro-, oxime, (Z)- can undergo oxidation reactions to form corresponding nitriles.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-chlorosuccinimide in DMF can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, m-chloro-, oxime, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and interaction with biological molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, m-chloro-, oxime, (Z)- involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The oxime group can also undergo hydrolysis to regenerate the parent aldehyde, which can further react with other compounds .
Vergleich Mit ähnlichen Verbindungen
- Benzaldehyde oxime
- Benzaldehyde, oxime, (E)-
- Benzaldehyde, m-chloro-, oxime, (E)-
Comparison:
- Benzaldehyde oxime: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
- Benzaldehyde, oxime, (E)-: The E-isomer has different spatial configuration, affecting its reactivity and interaction with other molecules.
- Benzaldehyde, m-chloro-, oxime, (E)-: Similar to the Z-isomer but with different spatial arrangement, leading to variations in chemical behavior .
Benzaldehyde, m-chloro-, oxime, (Z)- stands out due to its specific configuration and the presence of the chlorine atom, which enhances its reactivity in certain chemical reactions.
Eigenschaften
Molekularformel |
C7H6ClNO |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
(NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
InChI-Schlüssel |
PEGODJOFVRYPMO-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=N\O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



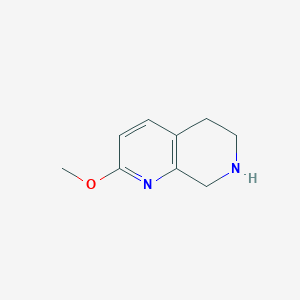
![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
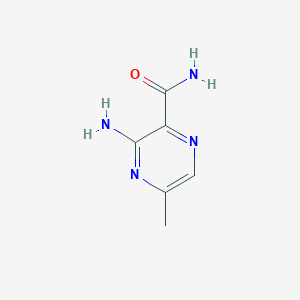
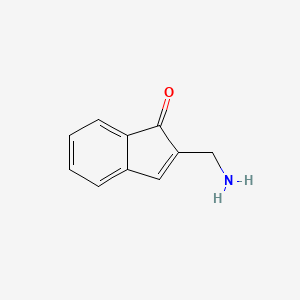


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)


